

Spectroscopic Profile of 4-Cyclohexyl-2-methyl-2-butanol: A Technical Guide

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Compound of Interest

Compound Name: 4-Cyclohexyl-2-methyl-2-butanol

Cat. No.: B1590949

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This guide provides a comprehensive overview of the spectroscopic data for **4-Cyclohexyl-2-methyl-2-butanol**, a key fragrance ingredient also known as Coranol.[1][2] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the expected spectroscopic characteristics and the methodologies for their acquisition.

Chemical Structure and Properties

IUPAC Name: 4-Cyclohexyl-2-methylbutan-2-ol[3]

CAS Number: 83926-73-2[2][4]

Molecular Formula: C11H22O[3][4]

Molecular Weight: 170.29 g/mol [3][5]

Physical Description: Colorless liquid, which may partially crystallize, with a floral, spicy note.
 [6]

Spectroscopic Data

While a comprehensive set of experimentally verified spectra for **4-Cyclohexyl-2-methyl-2-butanol** is not readily available in public spectral databases, the following tables summarize the predicted and expected data based on its chemical structure and the known spectroscopic behavior of tertiary alcohols.



¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 1.60 - 1.80	Multiplet	5H	Cyclohexyl -CH ₂ (axial)
~ 1.45	Singlet	1H	-OH
~ 1.20 - 1.40	Multiplet	4H	-CH2-CH2-
~ 1.15	Singlet	6Н	2 x -CH₃
~ 0.85 - 1.05	Multiplet	6H	Cyclohexyl -CH ₂ (equatorial) and -CH

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)	Carbon Type	Assignment
~ 71.0	С	С-ОН
~ 45.0	CH₂	-CH ₂ -C(OH)
~ 37.5	СН	Cyclohexyl -CH
~ 33.5	CH ₂	Cyclohexyl -CH2
~ 29.0	СН₃	2 x -CH₃
~ 26.5	CH ₂	Cyclohexyl -CH2
~ 26.0	CH ₂	Cyclohexyl -CH2
~ 25.0	CH ₂	-CH ₂ -Cyclohexyl

Infrared (IR) Spectroscopy



Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch
2960 - 2850	Strong	C-H stretch (aliphatic)
1450	Medium	C-H bend (CH ₂)
1375	Medium	C-H bend (CH₃)
1200 - 1100	Strong	C-O stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Possible Fragment	Notes
170	[C11H22O] ⁺	Molecular Ion (M+) - Expected to be weak or absent for a tertiary alcohol.
155	[M - CH₃] ⁺	Loss of a methyl group.
152	[M - H ₂ O] ⁺	Dehydration, a common fragmentation for alcohols.
83	[C ₆ H ₁₁] ⁺	Cyclohexyl cation.
59	[C₃H7O] ⁺	Alpha-cleavage fragment [(CH₃)₂COH] ⁺ .

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Cyclohexyl-2-methyl-2-butanol** in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the range of -1 to 12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - A larger number of scans will be required compared to ¹H NMR to achieve a good signalto-noise ratio (typically several hundred to thousands of scans).



• Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm, which is then referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the hydroxyl group.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small drop of neat 4-Cyclohexyl-2-methyl-2-butanol directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Spectrum: Acquire the IR spectrum of the sample. The instrument will automatically
 ratio the sample spectrum to the background spectrum to produce the final absorbance or
 transmittance spectrum.
- Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.
- Data Processing: Label the major absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure (Electron Ionization - EI):

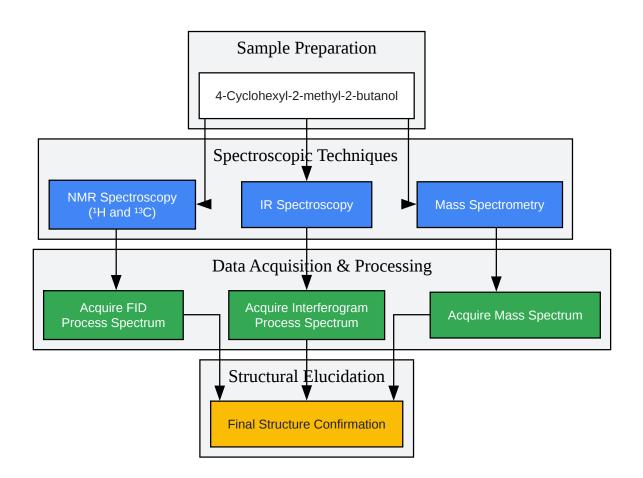
• Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.



- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The
 molecular ion peak and the major fragment peaks are identified.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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